2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic esters are generally used in metal-catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction is widely applied in carbon–carbon bond forming reactions . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a wide range of environments .
Biochemical Analysis
Biochemical Properties
2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . The compound’s stability and reactivity under mild conditions make it suitable for various biochemical applications, including the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can lead to the modification of cellular proteins and enzymes, thereby affecting their function and activity. Additionally, its interaction with cellular components can result in changes to cellular metabolism and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic ester moiety allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . This compound’s ability to participate in transmetalation reactions with palladium catalysts is central to its mechanism of action, enabling the formation of new carbon-carbon bonds and the modification of biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its reactivity and stability under controlled conditions, although prolonged exposure to harsh conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with biomolecules allows it to participate in enzymatic reactions, potentially altering the activity of key metabolic enzymes and affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments. Understanding the factors that influence its localization is crucial for optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(methylsulfonyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span across:
Chemistry: As a reagent in the synthesis of biaryl compounds.
Biology: In the development of biologically active molecules and drug candidates.
Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron reagent without the fluoro and methylsulfonyl substituents.
2-Fluorophenylboronic Acid: Lacks the dioxaborolane moiety but is used in similar cross-coupling reactions.
Uniqueness: 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of fluoro and methylsulfonyl substituents, which enhance its reactivity and stability in cross-coupling reactions compared to simpler boronic acids.
Properties
IUPAC Name |
2-(2-fluoro-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10(11(9)15)20(5,16)17/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPDPXFWOBQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135616 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876473-43-6 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1876473-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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